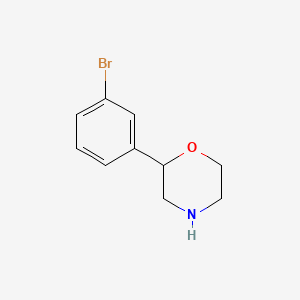

2-(3-Bromophenyl)morpholine

Description

Significance of Morpholine (B109124) as a Privileged Heterocyclic Pharmacophore in Contemporary Medicinal Chemistry

The morpholine ring is a six-membered heterocycle containing both a secondary amine and an ether functional group. jchemrev.com This structure is considered a "privileged pharmacophore" in medicinal chemistry, meaning it is a molecular framework that can bind to multiple biological targets with high affinity. jchemrev.comnih.govnih.govresearchgate.net The presence of both a hydrogen bond donor (the nitrogen atom) and a hydrogen bond acceptor (the oxygen atom) allows morpholine-containing compounds to interact favorably with a wide range of biological macromolecules, such as enzymes and receptors. nih.govtaylorandfrancis.comnih.gov

The inclusion of a morpholine moiety in a drug candidate can confer several advantageous properties. nih.gov It can enhance a molecule's potency and modulate its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). nih.govnih.govresearchgate.net Specifically, the morpholine ring can improve aqueous solubility and metabolic stability, which are crucial for a drug's bioavailability. thieme-connect.comthieme-connect.com Its incorporation can also reduce a compound's sensitivity to degradation by metabolic enzymes like cytochrome P450. thieme-connect.com

The versatility and favorable properties of the morpholine scaffold are evidenced by its presence in numerous FDA-approved drugs across various therapeutic areas. nih.govtaylorandfrancis.comnih.govresearchgate.net Examples include the antibiotic linezolid, the anticancer agent gefitinib, and the antidepressant moclobemide. nih.govthieme-connect.comresearchgate.net A 2023 analysis of drugs approved by the U.S. FDA between 2012 and 2023 identified 14 drugs containing a morpholine ring, with half of them being anticancer agents. thieme-connect.comthieme-connect.com This highlights the continued importance and therapeutic relevance of the morpholine scaffold in modern drug discovery. pharmjournal.ruijprems.com

Contextualization of Bromophenyl-Substituted Morpholines in Organic and Medicinal Chemistry Research

The attachment of a bromophenyl group to the morpholine scaffold introduces additional chemical and pharmacological dimensions. Halogen atoms, such as bromine, are often incorporated into drug candidates to enhance their binding affinity to target proteins through halogen bonding and other non-covalent interactions. The bromine atom on the phenyl ring can also influence the molecule's lipophilicity and metabolic pathways.

Research into bromophenyl-substituted morpholines has explored their potential in various therapeutic areas. For instance, certain bromophenyl-morpholine derivatives have been investigated for their anticancer properties. ontosight.ainih.gov Other studies have explored their potential as inhibitors of specific enzymes, such as α-glucosidase, which is relevant to the management of diabetes. mdpi.com The synthesis of these compounds often involves multi-step processes, and researchers are continually developing more efficient synthetic routes. tandfonline.comtandfonline.comgoogle.com

The following table provides examples of researched bromophenyl-substituted morpholine derivatives and their areas of investigation:

| Compound Name | Area of Research | Reference |

| 1-benzyl-3-(2-((4-bromophenyl)amino)-2-oxoethyl)-2-(morpholinomethyl)-1H-benzo[d]imidazol-3-ium chloride | α-Glucosidase inhibition | mdpi.com |

| N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide | h-NTPDase1 inhibition | uaeu.ac.ae |

| (E)-3-(3-Bromo-4,5-dimethoxybenzylidene-N-(4-bromophenyl)-2-oxoindoline-5-sulfonamide | Anticancer activity | nih.gov |

| Macitentan (contains a bromophenylpyrimidine and a morpholine-like dioxane) | Dual endothelin receptor antagonist | acs.org |

| 4-Boc-2-(3-bromophenyl)morpholine | Chemical synthesis intermediate |

Rationale for In-depth Academic Investigation of 2-(3-Bromophenyl)morpholine

The specific compound this compound serves as a valuable building block and a subject of fundamental research for several reasons. fluorochem.co.ukbldpharm.comambeed.com Its structure combines the beneficial properties of the morpholine ring with the unique electronic and steric influences of the bromine atom at the meta-position of the phenyl ring. This particular substitution pattern can lead to specific interactions with biological targets that differ from those of ortho- or para-substituted analogs.

In-depth investigation of this compound allows for a systematic exploration of its chemical reactivity, conformational preferences, and potential biological activities. tandfonline.com By studying this compound, researchers can gain a deeper understanding of the structure-activity relationships (SAR) within the broader class of phenylmorpholines. nih.gov This knowledge is crucial for the rational design of more potent and selective drug candidates. The synthesis and characterization of this compound and its derivatives also contribute to the expansion of the chemical space available for drug discovery and development. tandfonline.comtandfonline.com

Overview of Research Trajectories for this compound and Analogues

Current and future research on this compound and its analogs is proceeding along several key trajectories:

Development of Novel Synthetic Methodologies: Chemists are focused on creating more efficient and stereoselective methods for the synthesis of 2-substituted morpholines, including this compound. This includes the development of catalytic systems and the use of novel starting materials. tandfonline.comgoogle.com

Exploration of Biological Activity: Researchers are actively screening this compound and its derivatives against a wide range of biological targets. This includes investigating their potential as anticancer agents, enzyme inhibitors, and modulators of receptor function. arabjchem.orgnih.govmiguelprudencio.com For example, analogs of this compound have been evaluated as inhibitors of epidermal growth factor receptor (EGFR) T790M, a mutation associated with resistance to certain cancer therapies. nih.gov Other research has explored the antiplasmodial activity of morpholine analogs against the human malaria parasite. miguelprudencio.com

Structure-Activity Relationship (SAR) Studies: A significant area of research involves systematically modifying the structure of this compound to understand how different functional groups and substitution patterns affect its biological activity. nih.govresearchgate.net This includes creating libraries of related compounds and evaluating their potency and selectivity.

Computational and In Silico Studies: Molecular modeling and computational chemistry are being used to predict the binding modes of this compound analogs with their biological targets. uaeu.ac.aersc.org These in silico studies help to rationalize experimental findings and guide the design of new and improved compounds.

The following table summarizes some of the research areas for analogs of this compound:

| Research Area | Example of Investigated Analog | Reference |

| EGFR T790M Inhibitors | Morpholine-substituted diphenylpyrimidines | nih.gov |

| Antimalarial Agents | Morpholine analogs with a hydroxyethylamine pharmacophore | miguelprudencio.com |

| Carbonic Anhydrase-II Inhibitors | Morpholine derived thiazoles | rsc.org |

| Tyrosine Kinase Inhibitors | Bromo-pyrimidine analogues with a morpholine substituent | arabjchem.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(3-bromophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFIQPSQXJOTKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018612-02-6 | |

| Record name | 2-(3-bromophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2 3 Bromophenyl Morpholine

Strategic Approaches to the Synthesis of 2-(3-Bromophenyl)morpholine

The synthesis of this compound and its derivatives can be achieved through various strategic approaches. A common method involves the reaction of morpholine (B109124) with a suitable brominated precursor. For instance, the synthesis of the related compound, 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone, has been accomplished via a two-step process starting from m-bromophenylacetic acid. tandfonline.com This involves the conversion of the carboxylic acid to an acyl chloride, followed by reaction with morpholine. tandfonline.com

Another general strategy for synthesizing N-substituted morpholines is the alkylation of morpholine with halogenated hydrocarbons in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide. This approach is often catalyzed by alkali metal halides to improve reaction rates.

Development of Stereoselective Synthetic Routes to Enantiopure this compound Isomers

The presence of a chiral center at the C2 position of the morpholine ring in this compound means it can exist as a pair of enantiomers. The development of stereoselective synthetic methods to obtain enantiopure isomers is crucial, as different enantiomers can exhibit distinct biological activities.

Several strategies for the stereoselective synthesis of substituted morpholines have been reported. One such method involves the copper(II)-promoted oxyamination of alkenes, which allows for the synthesis of 2-aminomethyl functionalized morpholines with good to excellent diastereoselectivity. nih.gov Another approach is the acid-catalyzed reductive etherification of N-propargyl amino alcohols to produce cis-2,5/2,6-disubstituted morpholines. researchgate.net Furthermore, the enantioselective synthesis of functionalized, acyclic, quaternary stereocenter-containing building blocks has been achieved from diastereomerically pure alkylidenemorpholinones using Suzuki-Miyaura cross-coupling and Prins reactions. mun.ca The synthesis of specific enantiomers, such as (R)-3-(2-Bromophenyl)morpholine, is of interest, highlighting the demand for chiral morpholine derivatives. smolecule.com

Synthesis of Novel Derivatives and Analogues of this compound

The core structure of this compound serves as a template for the synthesis of a wide array of novel derivatives and analogues. These modifications are often pursued to explore structure-activity relationships in medicinal chemistry.

Derivatization can occur at several positions on the molecule. For example, the bromine atom on the phenyl ring can be replaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups. smolecule.com The nitrogen atom of the morpholine ring is also a key site for modification, readily undergoing alkylation and acylation reactions. chemenu.comnih.gov

The synthesis of analogues often involves replacing the bromophenyl group with other substituted aromatic or heterocyclic rings. For instance, derivatives with dichlorophenyl, evitachem.com nitrophenyl, and chlorophenyl groups have been synthesized and studied. rsc.org The synthesis of complex molecules incorporating the morpholine moiety, such as 4-(2-{4-[(3-Bromophenyl)methyl]piperazin-1-yl}-6-methylpyrimidin-4-yl)morpholine, demonstrates the utility of this scaffold in constructing elaborate chemical structures. smolecule.com

Exploration of Key Chemical Reactions and Derivatization Pathways of this compound

The chemical reactivity of this compound is dictated by its constituent functional groups: the secondary amine of the morpholine ring, the ether linkage, and the brominated aromatic ring.

Nucleophilic Substitution Reactivity at the Morpholine Nitrogen and the Bromine Substituent

The nitrogen atom in the morpholine ring behaves as a nucleophile, readily participating in substitution reactions. smolecule.comwikipedia.org This allows for the attachment of various substituents to the nitrogen, a common strategy in drug discovery.

The bromine atom on the phenyl ring is also a site for nucleophilic substitution, enabling the introduction of different nucleophiles to this position. smolecule.com This reaction is a valuable tool for creating a diverse library of compounds for biological screening.

Alkylation Reactions and Formation of Amine Derivatives

Alkylation of the morpholine nitrogen is a fundamental reaction for this class of compounds. chemenu.com This reaction introduces an alkyl group onto the nitrogen atom, forming a tertiary amine. For example, 4-(3-bromophenyl)morpholine (B169072) can be prepared by the reaction of morpholine with 3-bromobenzyl chloride. Such alkylation reactions are crucial for synthesizing a wide range of derivatives with varied electronic and steric properties.

Acid-Base Properties and Salt Formation Pathways

Due to the presence of the basic nitrogen atom in the morpholine ring, this compound can react with acids to form salts. chemenu.comwikipedia.org For example, treatment with hydrochloric acid yields the corresponding morpholinium chloride salt. wikipedia.org This property is often exploited to improve the solubility and stability of the compound, which is particularly important for pharmaceutical applications. evitachem.comontosight.ai The basicity of the morpholine nitrogen is somewhat reduced by the electron-withdrawing effect of the ether oxygen. wikipedia.org

Oxidative Cleavage and Ring-Opening Pathways of Morpholine Derivatives

The oxidative transformation of the morpholine ring is a significant area of study, leading to the formation of various functionalized acyclic products. While specific studies on the oxidative cleavage of this compound are not extensively documented, the reactivity can be inferred from studies on analogous morpholine derivatives and general principles of cyclic amine oxidation. The primary pathways for the oxidative degradation of the morpholine nucleus involve either cleavage of the C-O or C-N bonds or, more destructively, the cleavage of C-C bonds within the heterocyclic ring.

One of the key oxidative transformations for cyclic amines is the oxidation of the carbon atom alpha to the nitrogen, which can lead to the formation of a lactam. For a secondary amine like this compound, this would involve the oxidation of the C6 position. Powerful oxidizing agents such as ruthenium tetroxide (RuO₄) are known to effectively oxidize cyclic amines to their corresponding lactams. acs.org This process is believed to proceed via the formation of an iminium ion intermediate, which is then further oxidized.

Another significant oxidative pathway, particularly for N-aryl morpholines, is the oxidative cleavage of the C-C bond within the morpholine ring. For instance, visible-light-promoted aerobic oxidative cleavage of 4-aryl morpholines has been shown to yield N-formyl-N-aryl-2-aminoethyl formate (B1220265) derivatives. nih.govgoogle.com This reaction typically involves the use of a photosensitizer and occurs under mild conditions with oxygen as the terminal oxidant. google.comrsc.orgresearchgate.net A similar transformation has also been achieved using copper-catalyzed oxidation under air pressure.

While this compound has the aryl group at the C2 position rather than the nitrogen, it is plausible that similar C-C bond cleavage could occur under specific oxidative conditions. The presence of the phenyl group at C2 may influence the regioselectivity of the ring opening.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) are also capable of oxidizing secondary amines, though the reactions can be complex and may lead to a mixture of products depending on the reaction conditions. wikipedia.orgresearchgate.net For cyclic amines, permanganate oxidation can lead to ring opening. researchgate.net

The following table summarizes potential oxidative ring-opening and transformation pathways applicable to this compound, based on reactions reported for analogous compounds.

Table 1: Potential Oxidative Transformations of this compound

| Transformation Type | Reagents and Conditions | Proposed Product(s) | Mechanistic Notes |

| Lactam Formation | Ruthenium Tetroxide (RuO₄), co-oxidant (e.g., NaIO₄), solvent (e.g., CCl₄, H₂O, CH₃CN) | 6-(3-Bromophenyl)morpholin-3-one | Oxidation occurs at the carbon (C6) alpha to the nitrogen, a known reaction for cyclic amines. acs.org |

| Oxidative C-C Bond Cleavage | Visible light, photosensitizer (e.g., 4CzIPN), O₂ (balloon), solvent (e.g., CH₃CN), room temperature | 2-(3-Bromophenyl)-2-(formylamino)ethyl formate | By analogy to the cleavage of 4-aryl morpholines, this pathway would involve cleavage of the C2-C3 bond. nih.govgoogle.com |

| Oxidative C-C Bond Cleavage | Cu(CF₃SO₃)₂ (catalyst), Pyridine (B92270), O₂ or air (pressure), elevated temperature | 2-(3-Bromophenyl)-2-(formylamino)ethyl formate | A copper-catalyzed alternative to the photoredox method for C-C bond cleavage. |

| Permanganate Oxidation | Potassium Permanganate (KMnO₄), neutral or alkaline conditions | Mixture of products, potentially including ring-opened dicarboxylic acids or amino acids. | The reaction is highly dependent on conditions and can lead to extensive oxidation. wikipedia.orgresearchgate.net |

Detailed Research Findings

Research into the oxidative cleavage of N-aryl morpholines has provided significant insights that can be extrapolated to 2-aryl systems. A notable study demonstrated the visible-light-mediated aerobic oxidative cleavage of various 4-aryl morpholines. nih.gov In this work, 4-(3-Bromophenyl)morpholine was successfully converted to 2-(N-(3-Bromophenyl)formamido)ethyl formate in 61% yield using 2,6-dimethylpyridine (B142122) and a photocatalyst (4CzIPN) in acetonitrile (B52724) under an oxygen atmosphere, irradiated with blue light for 24 hours. google.com This reaction proceeds through a C(sp³)–C(sp³) bond cleavage. google.com

Another approach involves copper catalysis. For example, the oxidative cleavage of 4-(3-bromophenyl)morpholine was achieved using Cu(CF₃SO₃)₂ as a catalyst in acetonitrile with pyridine, under 30 bar of air at 100 °C for 24 hours, yielding the same 2-(N-(3-bromophenyl)formamido)ethyl formate product.

For this compound, a secondary amine, oxidation to a lactam is a highly probable pathway with potent oxidizing agents. Ruthenium-catalyzed oxidations are well-established for converting cyclic amines to lactams. acs.orgorganic-chemistry.orgresearchgate.netdiva-portal.org These reactions typically proceed under relatively mild conditions and offer good selectivity for the carbon adjacent to the nitrogen.

The application of potassium permanganate to secondary amines can be less selective. Depending on whether the conditions are acidic, neutral, or basic, a variety of products can be formed, including the potential for complete degradation of the ring. wikipedia.org For heterocyclic systems, permanganate has been used for various transformations, including the oxidation of side chains and, in some cases, ring cleavage. researchgate.netresearchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of 2-(3-Bromophenyl)morpholine. While specific experimental spectra for this exact compound are not widely published in peer-reviewed literature, the expected signals can be predicted based on its molecular structure and extensive data from analogous compounds.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the morpholine (B109124) ring and the bromophenyl group. The integration of these signals would confirm the presence of 12 protons in total.

The protons of the 1,3-disubstituted benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-7.8 ppm). Due to the bromine substituent, these four protons would exhibit complex splitting patterns (multiplets). The protons on the morpholine ring, being aliphatic and adjacent to heteroatoms (oxygen and nitrogen), would appear at higher field strengths. The proton at the C2 position (methine proton, -CH(Ar)-O-), being attached to both the aromatic ring and the oxygen atom, would likely be found as a multiplet in the δ 4.5-5.0 ppm region. The remaining seven protons of the morpholine ring (on C3, C5, C6, and the N-H proton) would produce a series of complex multiplets in the δ 2.8-4.0 ppm range. The N-H proton signal can be broad and its chemical shift is often solvent-dependent; it can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Signals for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Number of Protons |

| Aromatic-H | ~ 7.0 - 7.8 | Multiplet (m) | 4 |

| C2-H (Methine) | ~ 4.5 - 5.0 | Multiplet (m) | 1 |

| Morpholine-CH₂-O | ~ 3.7 - 4.0 | Multiplet (m) | 2 |

| Morpholine-CH₂-N | ~ 2.8 - 3.2 | Multiplet (m) | 4 |

| Morpholine-NH | Variable (e.g., ~1.5 - 2.5) | Broad Singlet (br s) | 1 |

Note: Predicted values are based on general principles of NMR spectroscopy.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, a total of 10 distinct carbon signals are expected, as all carbons are chemically non-equivalent.

The six carbons of the phenyl ring would appear in the deshielded region of the spectrum (δ 120-145 ppm). The carbon atom directly bonded to the bromine (C-Br) would have a distinct chemical shift around δ 122 ppm, while the ipso-carbon attached to the morpholine ring would also be identifiable. The four carbons of the morpholine ring would be found further upfield. The C2 carbon, bonded to both the phenyl group and oxygen, would likely resonate around δ 75-85 ppm. The C6 carbon, adjacent to the oxygen, would be in the δ 65-75 ppm range, while the C3 and C5 carbons, adjacent to the nitrogen, would appear at a higher field, typically in the δ 45-55 ppm range.

Table 2: Predicted ¹³C NMR Signals for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-Br | ~ 122 |

| Aromatic C-H (x4) | ~ 125 - 135 |

| Aromatic C-ipso | ~ 140 - 145 |

| C2 (Ar-CH-O) | ~ 75 - 85 |

| C6 (O-CH₂-CH₂) | ~ 65 - 75 |

| C3, C5 (N-CH₂) | ~ 45 - 55 |

Note: Predicted values are based on general principles of NMR spectroscopy.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Key expected vibrational frequencies include C-H stretching from the aromatic ring (above 3000 cm⁻¹) and the aliphatic morpholine ring (below 3000 cm⁻¹). A crucial band would be the C-O-C stretching of the ether linkage in the morpholine ring, typically appearing as a strong absorption in the 1150-1085 cm⁻¹ region. The N-H stretching of the secondary amine would be visible as a moderate peak around 3350-3300 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range. The C-Br stretch typically appears in the fingerprint region at lower wavenumbers (around 600-500 cm⁻¹).

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Amine (N-H) | Stretch | 3350 - 3300 | Moderate |

| Aromatic C-H | Stretch | 3100 - 3000 | Variable |

| Aliphatic C-H | Stretch | 2950 - 2850 | Variable |

| Aromatic C=C | Stretch | 1600 - 1450 | Variable |

| Ether (C-O-C) | Asymmetric Stretch | 1150 - 1085 | Strong |

| Aryl Halide (C-Br) | Stretch | 600 - 500 | Moderate-Strong |

Note: Predicted values are based on standard IR correlation tables.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound (C₁₀H₁₂BrNO), high-resolution mass spectrometry (HRMS) would confirm its molecular formula by providing a highly accurate molecular weight.

The nominal molecular weight is 242.11 g/mol . A key feature in the mass spectrum would be the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. This results in two molecular ion peaks of nearly equal intensity: the [M]⁺ peak and the [M+2]⁺ peak. Analysis of the fragmentation pattern would provide further structural confirmation, showing the loss of fragments corresponding to parts of the morpholine or bromophenyl moieties.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | Description | Expected m/z | Key Feature |

| [M]⁺ | Molecular Ion (with ⁷⁹Br) | ~242 | Part of isotopic pair |

| [M+2]⁺ | Molecular Ion (with ⁸¹Br) | ~244 | Part of isotopic pair, ~1:1 intensity with [M]⁺ |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline solid. Although a published crystal structure for this compound was not found, this technique would yield invaluable data if a suitable single crystal could be grown.

The analysis would provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. It would also reveal the solid-state conformation of the molecule, particularly the chair-like conformation of the morpholine ring and the relative orientation of the equatorial/axial 3-bromophenyl substituent. Furthermore, it would detail the intermolecular interactions, such as hydrogen bonding involving the morpholine N-H group, that dictate the crystal packing arrangement.

Advanced Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization

The C2 carbon of this compound is a stereocenter, meaning the compound is chiral and exists as a pair of enantiomers, (R)-2-(3-bromophenyl)morpholine and (S)-2-(3-bromophenyl)morpholine. Advanced chiroptical techniques are essential for characterizing these enantiomers.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful methods that measure the differential absorption of left and right circularly polarized light. These techniques are highly sensitive to the absolute configuration of a chiral molecule. acs.org By comparing the experimentally measured VCD or ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of a separated enantiomer can be unambiguously assigned. acs.orgmdpi.com This combined experimental and theoretical approach has become a reliable method for the stereochemical elucidation of chiral molecules, including various morpholine derivatives. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure and geometry of molecules. These studies are crucial for predicting a molecule's stability, reactivity, and spectroscopic properties.

The precise three-dimensional arrangement of atoms in a molecule is fundamental to its chemical behavior. For the closely related compound, 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone, both experimental X-ray diffraction and theoretical DFT calculations have been employed to determine its structure. tandfonline.comtandfonline.com The molecular structure was optimized using DFT calculations with the B3LYP functional and a 6-311+G(2d, p) basis set. tandfonline.com

The results indicated a strong consistency between the crystal structure determined by X-ray diffraction and the molecular geometry optimized through DFT calculations. tandfonline.comtandfonline.com This consistency validates the accuracy of the computational methods used. tandfonline.com The crystal structure of the ethanone (B97240) derivative is stabilized by intermolecular hydrogen bonds, specifically C(12)–H(12A)···O(1) and C(7)–H(7B)···O(1) interactions, which contribute to the stability of the crystal lattice. tandfonline.com No significant π-π stacking interactions were observed in the crystal structure. tandfonline.com

Table 1: Crystallographic Data for 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone This interactive table summarizes the key crystallographic parameters obtained from X-ray diffraction analysis of the title compound's ethanone derivative.

< style > .table-container { width: 100%; overflow-x: auto; }

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. tandfonline.combohrium.com

For 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone, FMO analysis was performed using the B3LYP/6-311+G(2d, p) method. tandfonline.com The calculations revealed the specific energy values for the HOMO and LUMO and the corresponding energy gap. tandfonline.com The distribution of these orbitals across the molecule indicates the most probable sites for reaction; for instance, the HOMO is primarily located on the bromophenyl ring, whereas the LUMO is distributed over the morpholinyl ethanone moiety. tandfonline.com This separation suggests an intramolecular charge transfer is possible upon electronic excitation.

Table 2: Frontier Molecular Orbital Energies for 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone This interactive table presents the calculated HOMO, LUMO, and energy gap values, which are key predictors of chemical reactivity.

< div class = "table-container" > < table > < thead > < tr > < th > Orbital / Parameter < /th> < th > Energy (eV) < /th> < th > Source < /th> < /tr> < /thead> < tbody > < tr > < td > E < sub > HOMO < /sub> < td > -6.53 < /td> < td > tandfonline.com < /td> < /tr> < tr > < td > E < sub > LUMO < /sub> < td > -0.80 < /td> < td > tandfonline.com < /td> < /tr> < tr > < td > Energy Gap (ΔE) < /td> < td > 5.73 < /td> < td > tandfonline.com < /td> < /tr> < /tbody> < /table> < /div>

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution on a molecule's surface, thereby identifying regions prone to electrophilic and nucleophilic attack. tandfonline.comnih.gov The MEP plot uses a color scale to represent different potential values: red indicates electron-rich, negative potential regions (nucleophilic sites), blue indicates electron-poor, positive potential regions (electrophilic sites), and green represents neutral potential areas. nih.gov

In the MEP analysis of 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone, the most negative potential (red region) is concentrated around the oxygen atom of the carbonyl group, identifying it as the most likely site for electrophilic attack. tandfonline.com Conversely, the positive potential regions (blue) are located around the hydrogen atoms, indicating them as sites susceptible to nucleophilic attack. tandfonline.com This analysis provides a clear visual guide to the molecule's reactive behavior. tandfonline.combohrium.com

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein, as well as the strength of the interaction. miguelprudencio.com This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

For the analog 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone, molecular docking studies suggested a favorable interaction with the SHP2 protein, a target implicated in cancer. researchgate.net Similarly, docking studies on other morpholine-containing compounds have revealed their potential to bind effectively to various biological targets. For example, a series of morpholine (B109124) analogs showed inhibitory potential against Plasmepsin X, a validated antimalarial target, with key interactions involving salt bridges and pi-cation interactions with catalytic residues like Asp_266 and Phe_311. miguelprudencio.com Other studies have successfully docked morpholine derivatives into the active sites of targets such as Aurora B kinase and the main protease of SARS-CoV-2. nih.govtandfonline.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Following molecular docking, Molecular Dynamics (MD) simulations are often performed to analyze the stability and conformational changes of the ligand-protein complex over time under simulated physiological conditions. miguelprudencio.comtandfonline.com MD simulations provide a dynamic view of the interactions, confirming the stability of the binding predicted by docking.

An MD simulation of the 2-(3-bromophenyl)-1-(4-morpholinyl)ethanone-SHP2 complex confirmed that the binding is stable, maintained by hydrogen bonds and electrostatic interactions. researchgate.net In another study, a 100-nanosecond MD simulation of a different morpholine-imidazole derivative complexed with the COVID-19 protease demonstrated the stability of the complex, validating the docking results. tandfonline.com MD simulations on morpholine-based antimalarial candidates also helped to analyze the conformational stability and the persistence of ligand-protein contacts over the simulation period, reinforcing the docking predictions. miguelprudencio.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds.

While a specific QSAR model for 2-(3-bromophenyl)morpholine has not been reported in the searched literature, the methodology has been applied to other morpholine derivatives. For instance, 3D-QSAR models have been developed for morpholine-derived thiazoles to predict their inhibitory activity against bovine carbonic anhydrase-II. nih.gov The development of a robust QSAR model typically involves dividing a dataset of compounds into a training set to build the model and a test set to validate its predictive power. nih.gov Statistical parameters such as the squared correlation coefficient (R²) for the training set and the predictive squared correlation coefficient (Q²) for the test set are used to assess the model's quality and reliability. nih.gov Such models can effectively guide the design of new morpholine derivatives with enhanced biological activity. nih.gov

Structure Activity Relationship Sar Studies of 2 3 Bromophenyl Morpholine and Its Derivatives

Impact of Bromine Substitution Position on Biological Activity

The position of the bromine atom on the phenyl ring of 2-phenylmorpholine (B1329631) derivatives is a critical determinant of their biological activity, primarily through its influence on the molecule's electronic properties and steric profile. The ortho (2-position), meta (3-position), and para (4-position) isomers exhibit distinct characteristics that can significantly alter their interaction with biological targets.

The ortho-bromo substitution introduces significant steric hindrance due to the proximity of the bulky bromine atom to the morpholine (B109124) ring. This steric clash can force the phenyl and morpholine rings out of planarity, constraining the molecule's conformation. While this can sometimes be beneficial by locking the molecule into a bioactive conformation, it can also prevent optimal binding to a target receptor. In contrast, the meta and para positions experience much lower steric hindrance, allowing for greater conformational flexibility.

From an electronic standpoint, bromine acts as an electron-withdrawing group via induction and a weak deactivator in electrophilic aromatic substitution. The position of the bromine atom modulates these electronic effects. Studies on analogous scaffolds have demonstrated the profound impact of halogen positioning. For instance, in a series of quinolone derivatives, 3'- and 4'-chloro analogues showed a dramatic 32- to 64-fold increase in potency against certain bacteria compared to the 2'-chloro analogue, which was inactive. nih.gov A subsequent halogen scan in that series, including 3'-fluoro, 3'-bromo, and 3'-iodo derivatives, confirmed that the 3-position is highly favorable for activity. nih.gov This suggests that for many biological targets, the meta-position, as seen in 2-(3-bromophenyl)morpholine, provides an optimal balance of electronic and steric properties for potent interaction.

| Isomer Position | Steric Hindrance | Electronic Effect | General Impact on Activity |

|---|---|---|---|

| Ortho (2-position) | High | Strong inductive withdrawal, potential for intramolecular interactions | Can lead to high conformational rigidity; activity is highly target-dependent. |

| Meta (3-position) | Low | Moderate inductive withdrawal | Often provides a favorable balance of electronics and sterics for potent bioactivity. nih.gov |

| Para (4-position) | Low | Resonance and inductive effects are balanced | Generally well-tolerated and can lead to potent compounds, similar to the meta-position. nih.gov |

Influence of Substituents on the Morpholine Ring on Pharmacological Profiles

Modifications to the morpholine ring, either on the nitrogen atom (N4) or the carbon atoms (C3, C5, C6), can profoundly alter the pharmacological profile of this compound analogues. The morpholine ring is often considered a "privileged pharmacophore" because it can improve physicochemical properties like aqueous solubility and metabolic stability. researchgate.netresearchgate.net

Substitutions on the morpholine nitrogen are a common strategy to modulate activity. For example, in the broader class of phenylmorpholines, N-propyl substitution has been shown to confer dopamine (B1211576) receptor agonist activity, while other small alkyl groups can fine-tune selectivity and potency as monoamine neurotransmitter releasers. wikipedia.org These N-substituents can explore additional binding pockets within a receptor or enzyme active site, leading to altered or enhanced biological effects.

| Substitution Position | Type of Substituent | Observed Effect | Reference Example Class |

|---|---|---|---|

| Nitrogen (N4) | Propyl group | Confers dopamine receptor agonism. wikipedia.org | Substituted Phenylmorpholines |

| Carbon (C3) | Methyl group | Can increase selectivity for mTOR over PI3K. acs.org | Kinase Inhibitors |

| Carbon (C3, C5) | Ethylene bridge | Decreases lipophilicity and can enhance brain penetration. acs.org | CNS Drug Candidates |

| Carbon (C2, C3, C5, C6) | Hydroxyl, Carboxylate | Creates stable diastereomers with specific conformations (e.g., axial positioning). acs.org | General Morpholine Derivatives |

Stereochemical Considerations in this compound and Its Analogues

The this compound scaffold contains a stereocenter at the C2 position of the morpholine ring, where the bromophenyl group is attached. This means the compound can exist as two non-superimposable mirror images, or enantiomers: (R)-2-(3-bromophenyl)morpholine and (S)-2-(3-bromophenyl)morpholine. It is a well-established principle in medicinal chemistry that enantiomers can have vastly different biological activities, potencies, and metabolic fates because biological systems, such as receptors and enzymes, are themselves chiral.

The absolute configuration of the C2 carbon is crucial for the correct three-dimensional orientation of the bromophenyl group relative to the morpholine ring. This orientation dictates how the molecule fits into a chiral binding pocket. Research on analogous compounds consistently demonstrates the importance of stereochemistry. For example, studies on complex morpholine derivatives have shown that specific enantiomers, such as the (R)-enantiomer of certain pyrazoline-containing compounds, are synthesized to achieve the desired biological effect. mdpi.com

Furthermore, the development of potent neurokinin-1 (NK-1) receptor antagonists has yielded molecules where specific stereochemistry at multiple centers on the morpholine ring is essential for high potency. One such potent antagonist is a morpholine acetal (B89532) derivative with a defined (2R, 3S) configuration, highlighting that the spatial arrangement of substituents is absolutely critical for its interaction with the receptor. acs.org Therefore, the synthesis and biological evaluation of individual enantiomers of this compound are necessary to fully characterize its pharmacological potential and identify the more active stereoisomer.

Pharmacophore Elucidation and Design Principles for Potent Analogues

A pharmacophore is the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. drugdesign.org For the this compound class, the pharmacophore can be defined by several key features:

Aromatic Ring: The phenyl group, which engages in hydrophobic and/or pi-stacking interactions with the biological target.

Halogen Bond Donor: The bromine atom at the meta-position, which can form halogen bonds or act as a key hydrophobic feature.

Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring.

Basic Nitrogen: The nitrogen atom of the morpholine ring, which is typically protonated at physiological pH and can form ionic interactions or hydrogen bonds. acs.org

The spatial relationship between these features is critical. Drug design principles for creating more potent analogues focus on optimizing these interactions. Fragment-based design, for instance, might use the this compound scaffold as a starting point and add new functional groups to probe for additional interactions with the target protein, guided by computational modeling. core.ac.uk

Another key design principle is isosteric replacement. For example, to modulate properties like lipophilicity while retaining the core pharmacophore, a different heterocyclic ring could be substituted for the morpholine, or the phenyl ring could be replaced by a bioisostere like a pyridine (B92270) or thiophene (B33073) ring. nih.gov Additionally, conformational restriction, such as introducing ring constraints or bulky groups, can be employed to lock the molecule in its most active conformation, potentially increasing potency and reducing off-target effects. acs.org These principles guide the rational design of novel derivatives with improved efficacy and selectivity.

Biological Activities and Pharmacological Profiles

Antimicrobial Activity

While specific studies on the antimicrobial properties of 2-(3-Bromophenyl)morpholine are not extensively detailed in the available literature, the broader class of morpholine (B109124) derivatives has demonstrated significant antimicrobial activity. Research into structurally related compounds provides insight into the potential efficacy of the 2-(phenyl)morpholine scaffold as an antibacterial and antifungal agent.

Various derivatives of morpholine have been synthesized and evaluated for their activity against a range of pathogenic bacteria. For instance, certain novel 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines have shown excellent antibacterial activity. researchgate.net One derivative in this class, compound 28 , was effective against all tested bacterial strains, while others showed high efficacy against specific bacteria such as P. aeruginosa, B. subtilis, V. cholerae, S. aureus, and E. coli researchgate.net. Another study highlighted a morpholine derivative that exhibited a broad spectrum of action, inhibiting 82.83% of bacterial strains tested with inhibition zones ranging from 16 to 31 mm wikipedia.org. The presence of a bromophenyl group in other classes of compounds, such as quinoline-4-carbohydrazides, has also been associated with notable antibacterial effects, particularly against Gram-positive Staphylococcus aureus species nih.gov. Similarly, bromophenol derivatives have shown significant antibacterial activity against S. aureus and methicillin-resistant S. aureus (MRSA) researchgate.net.

| Compound Class | Bacterial Strain | Activity/Measurement | Reference |

|---|---|---|---|

| Morpholine Derivative (Compound 3) | Various (82.83% of tested strains) | Inhibition Zone: 16-31 mm | wikipedia.org |

| 4-(4-morpholinophenyl)-6-aryl-6H-1,3-thiazin-2-amines | P. aeruginosa, B. subtilis, S. aureus, E. coli | Excellent Activity (MIC not specified) | researchgate.net |

| 2-(4-Bromophenyl)quinoline-4-carbohydrazide Derivatives | S. aureus | MIC: 38.64 - 192.29 µM | nih.gov |

| Bromophenol Derivatives | S. aureus, MRSA | Significant Activity (Zone diameter not specified) | researchgate.net |

The morpholine nucleus is a core structure in several well-known antifungal agents nih.gov. Amorolfine, a morpholine derivative, is used clinically for the treatment of dermal mycoses nih.gov. The mechanism of action for many morpholine antifungals involves the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane researchgate.net. Studies on 4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amines revealed that these compounds exhibit varied antifungal activity against strains like Aspergillus flavus, Mucor, Rhizopus, and Microsporum gypseum researchgate.net. One compound in this series, 25 , which contains a bromophenyl group, was found to be effective against all tested fungal strains researchgate.net. This suggests that the combination of a morpholine ring and a bromophenyl moiety can be a favorable structural feature for antifungal activity.

| Compound | Fungal Strain | Activity | Reference |

|---|---|---|---|

| 6-(4-Bromophenyl)-4-(4-morpholinophenyl)-6H-1,3-thiazin-2-amine (Compound 25) | A. flavus, Mucor, Rhizopus, M. gypseum | Excellent | researchgate.net |

| Other 4-(4-morpholinophenyl)-6-aryl-2H-1,3-thiazine-2-amines | A. flavus, Mucor, Rhizopus | Excellent | researchgate.net |

Anticancer and Anti-Proliferative Activities

The morpholine scaffold is a key component in numerous compounds developed for tumor-targeted therapy researchgate.net. While direct studies on this compound are limited, extensive research on structurally similar compounds, particularly those containing both a morpholine and a bromophenyl group within a larger chemical entity, has demonstrated significant anticancer potential.

A compound closely related to the subject, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , has been evaluated for its cytotoxic effects against a panel of human cancer cell lines from the National Cancer Institute (NCI) mdpi.comnih.gov. This compound exhibited potent cytotoxic activities, with the human Central Nervous System (CNS) cancer cell line (SNB-75) being the most sensitive mdpi.comnih.gov.

Other research has focused on different bromo- and morpholine-containing quinazoline (B50416) derivatives. The compound 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) showed a significant, dose-dependent decrease in the number of viable cells in leukemia lines L1210, HL-60, and U-937 nih.gov. Similarly, a series of morpholine-substituted quinazoline derivatives were tested against A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma) cancer cell lines, with several compounds displaying significant cytotoxic activity nih.govrsc.org. For example, compound AK-10 in this series showed IC₅₀ values of 8.55 µM, 3.15 µM, and 3.36 µM against A549, MCF-7, and SHSY-5Y cells, respectively nih.gov.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| AK-10 (a morpholine substituted quinazoline) | A549 (Lung) | 8.55 ± 0.67 | nih.gov |

| MCF-7 (Breast) | 3.15 ± 0.23 | nih.gov | |

| SHSY-5Y (Neuroblastoma) | 3.36 ± 0.29 | nih.gov | |

| AK-3 (a morpholine substituted quinazoline) | A549 (Lung) | 10.38 ± 0.27 | nih.gov |

| MCF-7 (Breast) | 6.44 ± 0.29 | nih.gov | |

| SHSY-5Y (Neuroblastoma) | 9.54 ± 0.15 | nih.gov | |

| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast) | 168.78 | researchgate.netmdpi.com |

The cytotoxic effects of these related compounds are often mediated through the induction of apoptosis, or programmed cell death. For 6-bromo-2-(morpholin-1-yl)-4-anilinoquinazoline (BMAQ) , it was demonstrated that the compound induced cell death by apoptosis, as confirmed by DNA fragmentation assays, fluorescence microscopy, and the activation of caspase-3 nih.gov.

Similarly, mechanistic studies on morpholine-substituted quinazoline derivatives revealed that their primary cause of cell death was apoptosis, coupled with an inhibition of cell proliferation in the G1 phase of the cell cycle nih.gov. The compound 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was also found to induce apoptosis in the MCF-7 breast cancer cell line researchgate.netmdpi.com. At its IC₅₀ concentration, this compound arrested the cell cycle at the G1 phase, leading to an increase in the apoptotic cell population from 1.52% (control) to 2.16% after 24 hours mdpi.com. Other research on triazene-appended morpholine chalcones has shown that these molecules can induce apoptosis through the intrinsic pathway, which involves mitochondria and the generation of reactive oxygen species (ROS) nih.gov.

Central Nervous System (CNS) Activities

The physicochemical properties of the morpholine ring make it a valuable heterocycle for designing drugs targeting the Central Nervous System nih.gov. Its flexible conformation and the presence of both a weak basic nitrogen and an oxygen atom can help modulate lipophilicity and hydrophilicity, which is crucial for improving permeability across the blood-brain barrier nih.gov.

In CNS-active compounds, the morpholine moiety can enhance potency, act as a scaffold, or modulate pharmacokinetic properties nih.govacs.org. Phenylmorpholine derivatives, in particular, have been investigated for their effects on the CNS. Compounds such as phenmetrazine (3-methyl-2-phenylmorpholine) are known to act as psychostimulants nih.gov. The mechanism for many such compounds involves acting as releasing agents for monoamine neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) wikipedia.orgnih.gov. Some derivatives also function as agonists at serotonin (B10506) receptors or dopamine receptors wikipedia.org.

Furthermore, the anticancer activity of morpholine-containing compounds extends to CNS tumors nih.govacs.org. As mentioned previously, the human CNS cancer cell line SNB-75 was found to be the most sensitive to the cytotoxic effects of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , highlighting the potential of such structures in neuro-oncology mdpi.comnih.gov. The development of morpholine-containing drugs that can inhibit key enzymes involved in the pathology of CNS tumors, such as PI3K and mTOR kinases, is an active area of research nih.govacs.org.

Antidepressant Effects

While direct studies on the antidepressant effects of this compound are not extensively detailed in the available literature, the broader class of morpholine derivatives has shown significant potential in this area. Several compounds incorporating the morpholine nucleus are recognized for their antidepressant properties. researchgate.net For instance, certain substituted thiadiazines containing a morpholine ring have been evaluated for antipsychotic and antidepressant activities, demonstrating effects on the central nervous system such as reduced spontaneous activity and altered reactions to stimuli. nih.gov The development of novel triple reuptake inhibitors, which often feature amine structures like morpholine, represents an emerging strategy in antidepressant therapy, hypothesized to offer a more rapid onset of action and greater efficacy. 47.251.13

Modulation of Neurotransmitter Systems and Receptors

The antidepressant and psychoactive effects of morpholine derivatives are often attributed to their interaction with monoamine neurotransmitter systems. A key mechanism involves the inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. nih.govwikipedia.org Compounds that act as triple reuptake inhibitors (TRIs) can increase the extracellular concentrations of these three key neurotransmitters—serotonin, norepinephrine, and dopamine—thereby enhancing serotonergic, adrenergic, and dopaminergic neurotransmission. nih.govwikipedia.org This broad-spectrum activity is believed to address a wider range of depressive symptoms, including anhedonia, which is linked to depressed dopaminergic function. nih.gov While the specific binding profile of this compound on these transporters is not specified, this mechanism is a common pathway for related psychoactive compounds.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidase (MAO) enzymes, which exist in two isoforms (MAO-A and MAO-B), are crucial in the metabolism of monoamine neurotransmitters. mdpi.comnih.gov Inhibition of these enzymes increases the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain, making MAO inhibitors (MAOIs) effective treatments for depression and certain neurological disorders like Parkinson's disease. mdpi.compacific.edumedbullets.com Some morpholine derivatives have been identified as MAO inhibitors. researchgate.net For example, Bazinaprine, a morpholine derivative, is noted for its utility in treating depression through MAO inhibition. researchgate.net Furthermore, research into other compounds containing a bromophenyl group has demonstrated potent and selective MAO-B inhibitory activity, suggesting the potential of this structural feature in designing new MAOIs. nih.gov

Anti-inflammatory and Analgesic Properties

Morpholine derivatives have been widely investigated for their anti-inflammatory and analgesic activities. nih.gov The morpholine scaffold is a component of various compounds that exhibit these properties. japsonline.com The mechanism often involves the inhibition of inflammatory pathways, such as the production of prostaglandins. nih.gov For example, the non-steroidal anti-inflammatory drug (NSAID) bromfenac, which contains a bromophenyl moiety, is a potent peripheral analgesic with significant anti-inflammatory and prostaglandin (B15479496) synthetase-inhibiting properties. nih.gov Studies on other morpholine-containing compounds have shown that the introduction of an aminoalkyl group via a Mannich base reaction can enhance anti-inflammatory activity, sometimes exceeding that of standard drugs like diclofenac. japsonline.com

Antioxidant Activity and Oxidative Stress Modulation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them, is implicated in numerous diseases. nih.govnih.gov Several morpholine derivatives have demonstrated antioxidant properties by scavenging free radicals. researchgate.netresearchgate.net The antioxidant potential of these compounds is a significant area of research. nih.gov Studies have also shown that bromophenols, compounds containing bromine and a phenol (B47542) group, can exhibit potent antioxidant and free radical scavenging activities. nih.gov For instance, a triazole derivative containing a 4-bromophenyl group showed antioxidant activity 1.13 times higher than that of ascorbic acid in a DPPH radical scavenging assay. nih.gov This suggests that the combination of a morpholine ring and a bromophenyl group could yield compounds with significant potential to modulate oxidative stress.

Antidiabetic Activity and Alpha-Glucosidase Inhibition

Inhibition of the α-glucosidase enzyme is a key therapeutic strategy for managing type 2 diabetes, as it delays carbohydrate digestion and reduces postprandial hyperglycemia. nih.govresearchgate.net Various morpholine derivatives have been identified as potential α-glucosidase inhibitors. nih.govmdpi.com The addition of a morpholine moiety to certain molecular structures has been shown to have a positive effect on their inhibitory properties. mdpi.com Notably, research on related heterocyclic structures has highlighted the importance of the bromophenyl group. A series of benzimidazolium salts, one of which contained a 3-bromophenyl group, exhibited potent α-glucosidase inhibitory potential, with one compound showing activity four times higher than the reference drug, acarbose. nih.gov Similarly, marine bromophenols have been identified as highly potent, competitive inhibitors of α-glucosidase. nih.govmdpi.com

Table 1: α-Glucosidase Inhibitory Activity of a Related Bromophenyl Compound

| Compound | Structure | IC₅₀ (µM) |

|---|---|---|

| 1-benzyl-3-(2-((3-bromophenyl)amino)-2-oxoethyl)-2-methyl-1H-benzo[d]imidazol-3-ium bromide | Benzimidazolium Salt | 14 ± 0.013 |

| Acarbose (Reference) | - | 58.8 ± 0.012 |

Data sourced from studies on related benzimidazolium salts to illustrate the potential of the bromophenyl moiety. nih.gov

Other Notable Pharmacological Activities of Related Morpholine Derivatives

The versatility of the morpholine scaffold has led to its incorporation in compounds with a wide array of other pharmacological activities. nih.govnih.gov Reviews of morpholine-containing molecules have highlighted their potential as:

Anticancer agents nih.gov

Antimicrobial and antifungal agents nih.govresearchgate.net

Antiviral compounds nih.gov

Anticonvulsants nih.gov

Antihyperlipidemic agents nih.govresearchgate.net

This broad range of biological activities underscores the importance of the morpholine ring as a "privileged structure" in the development of new therapeutic agents. semanticscholar.orgconsensus.app

Antiviral Activity

The morpholine moiety is a key structural component in the design of various antiviral agents. e3s-conferences.orgnih.gov Its presence in a molecule can influence pharmacokinetic properties and facilitate interactions with viral proteins. researchgate.net While direct studies on the antiviral activity of this compound are not extensively detailed in the available literature, the broader class of morpholine derivatives has shown significant promise, particularly in the context of Human Immunodeficiency Virus (HIV). e3s-conferences.org

Research into novel HIV-1 protease inhibitors (PIs) has frequently incorporated the morpholine scaffold. acs.org The flexible nature of this heterocyclic moiety is believed to adapt readily to the active site of the viral protease, even in the presence of mutations that confer resistance to existing drugs. acs.orgnih.gov The oxygen and nitrogen atoms within the morpholine ring can form crucial hydrogen bonds or van der Waals interactions with the amino acid residues of the protease, contributing to the inhibitory activity. nih.gov This foundational role of the morpholine ring supports the investigation of derivatives like this compound for potential antiviral applications.

HIV-Protease Inhibition

The primary mechanism for the anti-HIV activity of many morpholine derivatives is the inhibition of the HIV-1 protease, an enzyme critical for the viral life cycle. mdpi.com This aspartyl protease cleaves viral polyproteins into mature, functional proteins necessary for producing infectious virions. nih.govsemanticscholar.org Inhibition of this enzyme results in the production of non-infectious viral particles. semanticscholar.org

In the design of HIV-1 protease inhibitors, morpholine derivatives have been effectively utilized as P2 ligands. The P2 ligand of an inhibitor interacts with the S2 subsite of the protease active site. nih.gov Studies have shown that incorporating a morpholine ring at this position can significantly enhance the inhibitory potency against both wild-type and drug-resistant HIV-1 variants. acs.orgnih.gov

For instance, a series of novel HIV-1 protease inhibitors containing morpholine derivatives as P2 ligands were designed and synthesized. Several of these compounds displayed impressive enzymatic inhibitory activity, with Ki (inhibition constant) values in the nanomolar range and IC50 (half-maximal inhibitory concentration) values from submicromolar to nanomolar. nih.gov Specific carbamate (B1207046) and carbamido inhibitors from this series showed superior activity compared to the established drug Darunavir (DRV). acs.orgnih.gov Another study focused on inhibitors with morpholine derivatives as P2 ligands and a cyclopropyl (B3062369) group as the P1' ligand, identifying compounds with potent inhibitory effects on HIV-1 protease activity. researchgate.netnih.gov

| Compound | Target | Measurement | Value | Reference |

|---|---|---|---|---|

| Carbamate Inhibitor 23a | HIV-1 Protease | Enzyme Ki | 0.092 nM | nih.gov |

| Carbamate Inhibitor 23a | Antiviral Activity | IC50 | 0.41 nM | nih.gov |

| Carbamido Inhibitor 27a | HIV-1 Protease | Enzyme Ki | 0.21 nM | nih.gov |

| Carbamido Inhibitor 27a | Antiviral Activity | IC50 | 0.95 nM | nih.gov |

| Inhibitor m18 | HIV-1 Protease | IC50 | 47 nM | nih.gov |

| Inhibitor m1 | HIV-1 Protease | IC50 | 53 nM | nih.gov |

Antihyperlipidemic Effects

Hyperlipidemia, characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood, is a major risk factor for atherosclerosis and cardiovascular diseases. nih.gov Research has indicated that certain morpholine derivatives possess antihyperlipidemic properties. e3s-conferences.orgresearchgate.net

Specifically, studies on 2-biphenylyl morpholine derivatives, which are structurally related to this compound, have demonstrated hypocholesterolemic and hypolipidemic actions. nih.govresearchgate.net In a study using Triton WR-1339 induced hyperlipidemic rats, a potent derivative, 2-(4-biphenyl)-4-methyl-octahydro-1,4-benzoxazin-2-ol, significantly reduced plasma levels of total cholesterol, low-density lipoprotein (LDL), and triglycerides. nih.govresearchgate.net These findings suggest that the 2-aryl-morpholine scaffold could be a promising starting point for designing new agents to manage hyperlipidemia. nih.gov The antioxidant activity of these compounds also contributes to their potential as anti-atherosclerotic agents. researchgate.netresearchgate.net

| Parameter | Percentage Decrease | Reference |

|---|---|---|

| Total Cholesterol | 54% | nih.govresearchgate.net |

| Low-Density Lipoprotein (LDL) | 51% | nih.govresearchgate.net |

| Triglycerides | 49% | nih.govresearchgate.net |

Anticonvulsant Properties

The morpholine nucleus is found in various compounds investigated for their effects on the central nervous system, including potential anticonvulsant activity. e3s-conferences.orgresearchgate.net Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous search for new therapeutic agents with improved efficacy and safety profiles. researchgate.net

While direct experimental data on the anticonvulsant properties of this compound is limited, the general class of morpholine derivatives has been identified as having potential in this area. e3s-conferences.orgresearchgate.net The structural features of anticonvulsant drugs often include a lipophilic aryl ring, which is present in this compound. researchgate.net Various studies have identified novel compounds with broad-spectrum anticonvulsant properties in animal models, such as the maximal electroshock (MES) and pentylenetetrazole-induced seizure (scPTZ) tests. nih.govmdpi.com The mechanism of action for many anticonvulsants involves interaction with ion channels or neurotransmitter systems, and the morpholine scaffold can be modified to target these pathways. nih.govmdpi.com Therefore, this compound represents a structure of interest for future investigation into its potential anticonvulsant effects.

Mechanistic Investigations of Biological Activity

Receptor Binding Profiling and Affinity Studies

While specific receptor binding data for 2-(3-bromophenyl)morpholine is not extensively available in the current body of scientific literature, the broader class of substituted phenylmorpholines has been studied for its interaction with various receptors. For instance, 2-phenylmorpholine (B1329631) and its derivatives are known to act as monoamine releasing agents. wikipedia.org The parent compound, 2-phenylmorpholine, is a potent norepinephrine-dopamine releasing agent. wikipedia.org

The affinity of phenylmorphan (B1201687) analogues for opioid receptors has also been investigated. Studies have shown that the conformation of the phenyl ring relative to the piperidine (B6355638) ring (a core component of the morpholine (B109124) structure) can significantly influence affinity for µ-opioid receptors. nih.gov For example, compounds where the phenyl ring is in an equatorial orientation on the piperidine ring have demonstrated considerable affinity for µ receptors. nih.gov

Furthermore, structure-activity relationship (SAR) studies of various receptor ligands indicate that substitutions on the phenyl ring can modulate binding affinity. For instance, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, the replacement of a chloro group with a fluoro or bromo group at the para position of the phenyl ring resulted in altered potency for the inhibition of dopamine (B1211576) and norepinephrine (B1679862) uptake. nih.gov Specifically, the bromo-substituted analogue showed a 5-fold increase in potency at the dopamine transporter compared to the chloro-substituted compound. nih.gov This suggests that the position and nature of the halogen substituent on the phenyl ring of a phenylmorpholine scaffold can significantly impact receptor binding and activity.

Table 1: Monoamine Release Activity of 2-Phenylmorpholine and Related Agents

| Compound | Norepinephrine EC50 (nM) | Dopamine EC50 (nM) | Serotonin (B10506) EC50 (nM) |

|---|---|---|---|

| 2-Phenylmorpholine | 79 | 86 | 20,260 |

| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 |

Data sourced from studies on rat brain synaptosomes. wikipedia.org

Cellular Pathway Modulation (e.g., PI3K/Akt/mTOR Pathway)

There is no available scientific literature detailing the modulation of the PI3K/Akt/mTOR pathway or any other specific cellular signaling cascades by this compound. While the morpholine scaffold is present in some inhibitors of the PI3K/Akt/mTOR pathway, this is not indicative of the activity of this compound itself. The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial regulator of cell cycle, proliferation, and survival. wikipedia.org Dysregulation of this pathway is implicated in various diseases, including cancer, making it a significant target for therapeutic intervention. nih.gov However, no studies have been published that investigate or identify any effects of this compound on the components of this or other cellular pathways.

Blood-Brain Barrier (BBB) Permeability Studies and CNS Penetration Enhancement

Specific data from in vitro or in vivo studies on the blood-brain barrier (BBB) permeability and central nervous system (CNS) penetration of this compound are not present in the published scientific literature. The morpholine ring is a heterocyclic moiety frequently incorporated into CNS drug candidates to improve their physicochemical properties, such as aqueous solubility and, in some cases, brain permeability. nih.govnih.gov The structural features of a molecule, including its size, lipophilicity, and the presence of specific functional groups, are critical determinants of its ability to cross the highly selective BBB. mdpi.comsciexplor.com While general principles of drug design suggest that the morpholine group can be beneficial for CNS penetration, there have been no dedicated studies to confirm or quantify the BBB permeability of this compound.

DNA-Binding Studies

There are no available research articles or data describing the interaction or binding of this compound with DNA. DNA-binding studies are crucial for understanding the mechanism of action for compounds that may exert their biological effects through direct interaction with genetic material. Such interactions can include intercalation between base pairs, groove binding, or covalent modification, which can lead to alterations in DNA replication and transcription. While some morpholine derivatives and bromophenyl compounds have been investigated for their DNA-binding properties, these findings are specific to their respective molecular structures and cannot be extrapolated to this compound. acs.orgrsc.org

Medicinal Chemistry and Drug Discovery Perspectives

Role as a Versatile Chemical Scaffold in Rational Drug Design

The morpholine (B109124) ring is a privileged structure in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles. nih.govnih.gov The 2-(3-Bromophenyl)morpholine scaffold offers a unique combination of a conformationally defined morpholine ring and a synthetically versatile bromophenyl group. This combination provides a three-dimensional framework that can be strategically modified to interact with specific biological targets. nih.govchemrxiv.org

The bromine atom on the phenyl ring serves as a key handle for a variety of chemical transformations, including cross-coupling reactions. This allows for the introduction of diverse substituents, enabling the exploration of a wide chemical space and the fine-tuning of a compound's properties. The morpholine moiety itself can contribute to improved aqueous solubility and metabolic stability, crucial attributes for drug-like molecules. nih.govsci-hub.se The ability to readily generate libraries of analogs from this scaffold makes it an attractive starting point for drug discovery campaigns. nih.govenamine.net

Modulation of Pharmacokinetic (PK) and Pharmacodynamic (PD) Properties

The incorporation of the this compound scaffold can significantly influence the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a drug candidate. The morpholine ring is known to often improve the PK profile of molecules by enhancing their solubility and metabolic stability. nih.govnih.gov However, it can also be a target for oxidative metabolism, which can lead to rapid clearance. sci-hub.se

Careful structural modifications of the this compound core are crucial for optimizing these properties. For instance, the introduction of specific substituents on the phenyl ring or the morpholine nitrogen can alter the molecule's lipophilicity, permeability, and susceptibility to metabolic enzymes. These modifications directly impact the drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately affecting its efficacy and duration of action. nih.gov The strategic placement of the bromine atom allows for the introduction of groups that can modulate these properties in a predictable manner.

Optimization Strategies for Potency, Selectivity, and Efficacy

A key advantage of the this compound scaffold is its amenability to optimization for enhanced potency, selectivity, and efficacy. Structure-activity relationship (SAR) studies, which explore how chemical structure relates to biological activity, are central to this process. nih.gov By systematically modifying the scaffold, medicinal chemists can identify which structural features are critical for target engagement and desired biological effects.

Multi-Targeting Approaches and Polypharmacology Potential

The traditional "one target, one drug" paradigm is increasingly being challenged by the complexity of many diseases. nih.gov The concept of polypharmacology, where a single drug interacts with multiple targets, is gaining traction as a more effective therapeutic strategy for multifactorial diseases like cancer and neurodegenerative disorders. nih.govnih.gov

The this compound scaffold is well-suited for the design of multi-target drugs. Its modular nature allows for the incorporation of different pharmacophores that can interact with multiple biological targets simultaneously. For instance, derivatives of this scaffold have been explored for their potential as bifunctional agents, such as combining squalene (B77637) synthase inhibition with antioxidant activity to tackle atherosclerosis. nih.gov This approach can lead to synergistic therapeutic effects and a more robust clinical outcome. nih.gov

Preclinical Development Considerations and Clinical Translation Potential

The journey of a drug candidate from the laboratory to the clinic is long and arduous, with preclinical development being a critical phase. For compounds built upon the this compound scaffold, several factors must be considered to enhance their potential for clinical translation.

A thorough understanding of the compound's ADME properties is paramount. This includes assessing its metabolic stability, identifying potential metabolites, and evaluating its potential for drug-drug interactions. nih.govsci-hub.se Furthermore, scalable and cost-effective synthetic routes are essential for producing the large quantities of the compound required for preclinical and clinical studies. nih.gov The development of conformationally well-defined and sp3-rich scaffolds, such as those incorporating morpholine rings, is an active area of research aimed at improving the success rate of drugs in clinical trials. chemrxiv.org While no specific clinical trial data for compounds directly named "this compound" is publicly available, the broader class of morpholine-containing drugs has seen significant clinical investigation. nih.gov

Conclusions and Future Research Directions

Summary of Key Findings on 2-(3-Bromophenyl)morpholine

Direct experimental data on this compound is not extensively available in the public domain. However, based on the well-established chemistry and pharmacology of related phenylmorpholine derivatives, several key characteristics can be inferred.

Substituted phenylmorpholines are recognized for their activity as monoamine neurotransmitter releasing agents and their potential as psychostimulants. The parent compound, 2-phenylmorpholine (B1329631), is a potent norepinephrine-dopamine releasing agent (NDRA). It is therefore highly probable that this compound also interacts with monoamine transporters, although the precise nature and potency of this interaction have yet to be elucidated. The presence and position of the bromine atom on the phenyl ring are expected to significantly influence its pharmacological profile, potentially altering its potency and selectivity for dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506) transporters.

The synthesis of 2-aryl morpholines can be achieved through various methods, including photocatalytic diastereoselective annulation strategies. These modern synthetic approaches allow for the construction of diverse substitution patterns on the morpholine (B109124) ring.

Interactive Data Table: Inferred Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Known/Inferred Activity |